Phlogacantholide B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Phlogacantholide B is primarily obtained through plant extraction methods. The roots, stems, and leaves of Phlogacanthus curviflorus are crushed, and the extract is obtained using solvent extraction or ultrasonic extraction techniques. The extract is then filtered, concentrated, and crystallized to isolate and purify this compound .

Analyse Chemischer Reaktionen

Phlogacantholide B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Phlogacantholide B has several scientific research applications. It has been studied for its potential use in treating Alzheimer’s disease due to its ability to enhance the expression of the enzyme ADAM10, which plays a role in preventing the formation of neurotoxic amyloid-beta peptides . Additionally, this compound has shown promise in various biological and medicinal applications, including its anti-inflammatory, antioxidant, and antimicrobial properties .

Wirkmechanismus

The mechanism of action of Phlogacantholide B involves its interaction with molecular targets and pathways related to its biological activities. For instance, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes. Its antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Phlogacantholide B is similar to other diterpene lactones, such as Phlogacanatholide C and Phlogacanthosides A, B, and C. These compounds share similar chemical structures and biological activities but differ in their specific molecular configurations and functional groups . This compound is unique due to its specific chemical structure and the range of biological activities it exhibits.

Biologische Aktivität

Phlogacantholide B is a diterpene lactone isolated from the plant Phlogacanthus curviflorus, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Composition and Isolation

This compound belongs to a class of compounds known as diterpene lactones. These compounds are characterized by their complex structures and diverse biological activities. The isolation of this compound has been achieved through various chromatographic techniques from the extracts of Phlogacanthus curviflorus and related species .

Pharmacological Properties

1. Antimicrobial Activity

Research indicates that extracts containing this compound exhibit significant antimicrobial properties. A study demonstrated that methanolic extracts of Phlogacanthus curviflorus showed broad-spectrum antimicrobial activity against various bacterial strains, with this compound contributing to this effect .

2. Antioxidant Activity

this compound has been recognized for its antioxidant properties, which are essential in combating oxidative stress-related diseases. The presence of phenolic compounds in the plant extracts enhances this activity, suggesting that this compound may play a role in reducing oxidative damage in cells .

3. Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It has been shown to enhance the expression of ADAM10, an enzyme implicated in the processing of amyloid precursor protein (APP), which is critical in Alzheimer's disease pathology . This suggests that this compound may contribute to neuroprotection by modulating amyloidogenic pathways.

The biological activities of this compound are mediated through several mechanisms:

- Enzyme Modulation : this compound has been identified as an enhancer of ADAM10 activity, which is crucial for the non-amyloidogenic processing of APP. This modulation can potentially reduce the formation of toxic amyloid-beta peptides associated with Alzheimer’s disease .

- Antioxidative Mechanisms : The compound's ability to scavenge free radicals and enhance cellular antioxidant defenses plays a vital role in its protective effects against oxidative stress .

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- Study on Antimicrobial Activity : A comparative analysis demonstrated that the methanolic extract containing this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 400 µg/disc, highlighting its potential as a natural antimicrobial agent .

- Neuroprotective Study : In vitro studies using neuronal cell lines treated with this compound showed increased levels of ADAM10 protein and enhanced secretion of APPs-alpha, indicating its role in promoting neuroprotective pathways .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Eigenschaften

IUPAC Name |

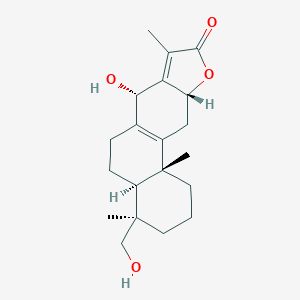

(4R,4aS,7S,10aR,11bR)-7-hydroxy-4-(hydroxymethyl)-4,8,11b-trimethyl-2,3,4a,5,6,7,10a,11-octahydro-1H-naphtho[2,1-f][1]benzofuran-9-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-11-16-14(24-18(11)23)9-13-12(17(16)22)5-6-15-19(2,10-21)7-4-8-20(13,15)3/h14-15,17,21-22H,4-10H2,1-3H3/t14-,15-,17+,19+,20+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFCPUQQLYHDRF-VCNAKFCDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(CC3=C(C2O)CCC4C3(CCCC4(C)CO)C)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@@H](CC3=C([C@@H]2O)CC[C@H]4[C@]3(CCC[C@@]4(C)CO)C)OC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.